molecular formula C22H17ClN4O3 B2948516 N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251559-77-9

N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2948516
CAS No.: 1251559-77-9
M. Wt: 420.85
InChI Key: WLIKURACTLYMPY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 345.79 g/mol. The presence of the oxadiazole moiety is particularly significant as it has been associated with various pharmacological effects.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazole have shown selective inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. Specific compounds exhibited IC50 values in the nanomolar range against hCA IX and II, indicating strong inhibitory effects .

Table 1: Inhibitory Activity of Oxadiazole Derivatives

CompoundTarget EnzymeIC50 (nM)
16ahCA IX0.089
16bhCA II0.75

These findings suggest that modifications in the oxadiazole structure can enhance anticancer activity, making it a promising scaffold for drug development.

Cytotoxicity Studies

In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) revealed significant cytotoxic effects. For example, compound 17a showed an IC50 value of 0.65 μM against MCF-7 cells, indicating potent anticancer properties while sparing normal cells at higher concentrations .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
17aMCF-70.65
17bPANC-12.41

The mechanism underlying the biological activity of this compound remains to be fully elucidated. However, preliminary studies suggest that it may disrupt cellular machinery involved in DNA replication and cell cycle progression . Flow cytometry analyses indicated that certain derivatives could arrest the cell cycle at the G0-G1 phase.

Case Studies

A notable study evaluated a series of oxadiazole derivatives against non-cancerous and cancerous cell lines under various conditions. The results highlighted that specific substitutions on the oxadiazole ring significantly influenced biological activity and selectivity towards cancer cells .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIKURACTLYMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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